molecular formula C18H14Cl2FN3OS B2692081 (2,4-Dichlorophenyl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897480-82-9

(2,4-Dichlorophenyl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B2692081
CAS RN: 897480-82-9
M. Wt: 410.29
InChI Key: KOEMPYQFGXRWDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4-Dichlorophenyl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, commonly known as DFPM, is a chemical compound that has gained significant attention in scientific research. It is a small molecule that belongs to the class of benzothiazole derivatives and has been widely studied for its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • The synthesis of new pyridine derivatives, including those related to the specified chemical structure, has been explored for antimicrobial activity. These compounds demonstrated variable and modest activity against investigated bacterial and fungal strains, indicating their potential in antimicrobial research (Patel, Agravat, & Shaikh, 2011).

Antipsychotic Potential

  • Novel conformationally restricted butyrophenones with mixed dopaminergic and serotoninergic affinities have been synthesized and evaluated as atypical antipsychotic agents. The compounds with a benzisoxazolyl fragment, similar in structure to the query compound, showed high 5-HT(2A) activities, suggesting their use in developing antipsychotic medications (Raviña et al., 1999).

Antimicrobial and Antifungal Studies

  • A series of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives have been synthesized and characterized, showing moderate to good antimicrobial activity in vitro. This highlights the chemical's relevance in developing new antimicrobial agents (Mhaske, Shelke, Raundal, & Jadhav, 2014).

Fluorophores and Luminescence Studies

  • Research into the synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution has been conducted. This work facilitates access to fluorinated fluorophores, enhancing their photostability and spectroscopic properties, which is crucial for developing advanced materials and sensors (Woydziak, Fu, & Peterson, 2012).

Anti-Mycobacterial Chemotypes

  • The scaffold of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones has been identified as a new anti-mycobacterial chemotype. Structurally diverse derivatives of this scaffold showed promising anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain, highlighting its potential in tuberculosis research and therapy (Pancholia et al., 2016).

properties

IUPAC Name

(2,4-dichlorophenyl)-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2FN3OS/c19-11-4-5-12(13(20)10-11)17(25)23-6-8-24(9-7-23)18-22-16-14(21)2-1-3-15(16)26-18/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEMPYQFGXRWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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